2-Sulfanylacetohydrazide

Description

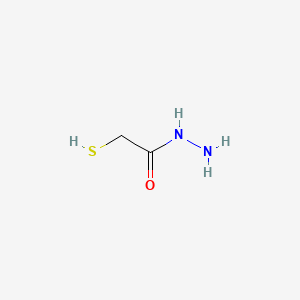

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2OS/c3-4-2(5)1-6/h6H,1,3H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLERMNIUDRUNQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226901 | |

| Record name | Acetic acid,2-mercapto-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-30-5 | |

| Record name | Mercaptoacetic acid hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid,2-mercapto-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulfanylacetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCAPTOACETIC ACID HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FP2VC8AYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Sulfanylacetohydrazide and Its Derivatives

Strategic Approaches to C-S Bond Formation in 2-Sulfanylacetohydrazide Core Synthesis

The formation of the carbon-sulfur (C-S) bond is a pivotal step in the synthesis of the this compound scaffold. Various strategic approaches have been developed, primarily centered around nucleophilic substitution reactions and subsequent condensation or cyclization events that leverage the reactivity of the sulfanyl (B85325) group.

Nucleophilic Substitution Reactions Involving Sulfanyl Precursors

A predominant strategy for constructing the core structure of this compound involves the nucleophilic substitution of an α-haloester, most commonly ethyl chloroacetate (B1199739), with a sulfur-containing nucleophile. wikipedia.org This reaction establishes the fundamental S-CH2-COOR framework.

One of the most direct methods employs sodium hydrosulfide (B80085) (NaSH), which acts as the sulfanyl precursor. The sulfide (B99878) anion displaces the chloride from ethyl chloroacetate to furnish ethyl 2-mercaptoacetate. An alternative and widely used precursor is thioglycolic acid, which can be esterified with ethanol (B145695) in the presence of an acid catalyst to produce ethyl 2-mercaptoacetate. chembk.com Another route involves the reaction of sodium chloroacetate with sodium hydrosulfide to form thioglycolic acid, which can then be esterified. wikipedia.org Additionally, ammonium (B1175870) dithiocarbamate (B8719985) has been utilized as a sulfur source, reacting with ethyl chloroacetate to form an intermediate that can be converted to the desired product. orgsyn.org

The selection of the sulfanyl precursor and reaction conditions can be tailored to optimize yield and purity, as summarized in the table below.

| Precursor 1 | Precursor 2 | Product | Key Conditions |

| Ethyl Chloroacetate | Sodium Hydrosulfide | Ethyl 2-mercaptoacetate | Ethanolic solution |

| Thioglycolic Acid | Ethanol | Ethyl 2-mercaptoacetate | Acid catalyst (e.g., H₂SO₄), reflux |

| Chloroacetic Acid | Ammonium Thiocyanate | Rhodanine intermediate | Further reaction needed |

Condensation and Cyclization Reactions Utilizing Sulfhydryl Functionality

The sulfhydryl (-SH) group of this compound is a versatile functional handle for a variety of condensation and cyclization reactions, leading to the formation of diverse heterocyclic systems. For instance, the reaction of 2-thioacetohydrazide derivatives with carbon disulfide in an alkaline medium, followed by treatment with hydrazine (B178648) hydrate (B1144303), affords 1,2,4-triazole (B32235) derivatives. nih.gov The initial condensation forms a dithiocarbazate intermediate, which then cyclizes upon reaction with hydrazine.

Furthermore, the sulfanyl group can participate in cyclocondensation reactions. A notable example is the reaction with thioglycolic acid, which can lead to the formation of a thiazolidinone ring system, although this is more commonly reported for Schiff base derivatives of this compound. derpharmachemica.com

Functional Group Interconversions and Post-Synthetic Derivatization Strategies

Once the this compound core is synthesized, a plethora of derivatization strategies can be employed. These methods focus on the chemical modification of the hydrazide and sulfanyl functionalities to introduce molecular diversity.

Hydrazide Formation from Ester Precursors

The conversion of the ester functionality in precursors like ethyl 2-mercaptoacetate to a hydrazide is a critical transformation. This is typically achieved via hydrazinolysis, a reaction with hydrazine hydrate (N₂H₄·H₂O). wiley.comrsc.org The reaction is generally carried out in an alcoholic solvent, such as ethanol, and may be facilitated by heating under reflux to drive the reaction to completion. rsc.org This step yields the versatile this compound intermediate, primed for further functionalization.

Schiff Base Condensations and Imine Derivative Formation

The terminal amino group of the hydrazide moiety in this compound is highly nucleophilic and readily undergoes condensation with a wide range of aldehydes and ketones. ijpcbs.com This reaction, which proceeds via a nucleophilic addition-elimination mechanism with the loss of a water molecule, results in the formation of a Schiff base, also known as a hydrazone. scispace.com These imine derivatives are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of various heterocyclic compounds. The general reaction is depicted below:

R-CHO + H₂NNHC(=O)CH₂SH → R-CH=NNHC(=O)CH₂SH + H₂O

The versatility of this reaction allows for the introduction of a wide variety of substituents (R groups), thereby enabling the fine-tuning of the molecule's properties.

Heterocyclic Ring Annulation and Functionalization (e.g., benzoxazole (B165842), thiadiazole, benzimidazole (B57391) incorporation)

The this compound scaffold is a powerful building block for the construction of more complex heterocyclic systems. The presence of both the sulfanyl and the hydrazide functionalities allows for a variety of ring-forming reactions.

Benzoxazole Derivatives: The synthesis of benzoxazole-containing derivatives typically starts with a substituted 2-mercaptobenzoxazole. This is first reacted with ethyl chloroacetate to form the corresponding ester, which is then subjected to hydrazinolysis to yield a 2-(benzoxazol-2-ylthio)acetohydrazide. ijpcbs.com This intermediate can be further elaborated, for example, through Schiff base formation. ijpcbs.com

Thiadiazole Derivatives: Several routes exist for the synthesis of 1,3,4-thiadiazoles from this compound. One method involves the reaction of 2-thioacetohydrazide derivatives with carbon disulfide in the presence of a base, followed by cyclization with a dehydrating agent like concentrated sulfuric acid. nih.gov Another common approach is the acid-catalyzed cyclization of thiosemicarbazide (B42300) derivatives, which are themselves prepared from the reaction of this compound with isothiocyanates.

Benzimidazole Derivatives: Analogous to the synthesis of benzoxazole derivatives, the preparation of benzimidazole-containing compounds often begins with a 2-mercaptobenzimidazole (B194830) derivative. This is alkylated with ethyl chloroacetate, followed by reaction with hydrazine hydrate to produce a 2-(benzimidazol-2-ylthio)acetohydrazide intermediate, which serves as a platform for further synthetic transformations.

The following table provides a summary of the heterocyclic systems that can be synthesized from this compound and its precursors.

| Starting Material | Reagents | Heterocyclic Product |

| 2-Mercaptobenzoxazole | 1. Ethyl chloroacetate, 2. Hydrazine hydrate | 2-(Benzoxazol-2-ylthio)acetohydrazide |

| This compound | Isothiocyanate, then acid | 1,3,4-Thiadiazole derivative |

| 2-Mercaptobenzimidazole | 1. Ethyl chloroacetate, 2. Hydrazine hydrate | 2-(Benzimidazol-2-ylthio)acetohydrazide |

| This compound | Carbon disulfide, Hydrazine hydrate | 1,2,4-Triazole derivative |

Innovations in Green Synthetic Chemistry for this compound Production

Solvent-Free Reaction Conditions

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to pollution and pose health and safety risks. mdpi.com To this end, solvent-free synthetic methods have been successfully developed for hydrazide derivatives, offering significant environmental and economic advantages.

One notable approach involves the reductive amination of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide with various aldehydes under solvent-free conditions. journaljpri.comresearchgate.netamazonaws.com In this method, the reactants are physically ground together in a mortar and pestle at room temperature. amazonaws.com This mechanical activation facilitates the reaction without the need for a solvent medium. The process is not only cost-effective but also simplifies product isolation, often requiring just a water wash and recrystallization for purification. amazonaws.com

Microwave irradiation has also emerged as a powerful tool for conducting solvent-free or solvent-minimal reactions. researchgate.netchemmethod.com This technique can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. researchgate.netchemmethod.com For instance, the synthesis of hydrazides directly from carboxylic acids has been achieved efficiently under microwave irradiation without any solvent. researchgate.net This method has been shown to be superior to traditional protocols when evaluated by green chemistry metrics like the E(environmental) factor, atom economy, and reaction mass efficiency. researchgate.net Research has demonstrated the synthesis of 1,3,4-oxadiazole (B1194373) derivatives from hydrazides using microwave-assisted, solvent-free methods, highlighting the broad applicability of this green technique. researchgate.net

Another innovative solvent-free technique utilizes high hydrostatic pressure (HHP) to synthesize hydrazones. This method proceeds without the need for solvents or acid catalysts, achieving nearly quantitative yields and simplifying product isolation. mdpi.com The application of pressure facilitates the reaction between reactants like phenylhydrazine (B124118) and benzaldehyde (B42025) in a 1:1 molar ratio. mdpi.com

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis of Hydrazides This table illustrates the advantages of a microwave-assisted, solvent-free method compared to a conventional heating method for hydrazide synthesis.

| Parameter | Conventional Method (Process 1) | Microwave-Assisted Solvent-Free Method (Process 2) | Improvement |

|---|---|---|---|

| Overall Yield (%) | 77.0 | 90 | 13% Increase |

| Number of Steps | Two | One | 50% Reduction |

| Heating Time | 6-9 hr | 60-200 s | 162-360 times less |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |

| E(environmental) Factor | 4.5 | 0.3 | 93.3% Reduction |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |

| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase |

Data sourced from a comparative study on hydrazide synthesis. researchgate.net

Catalyst-Free and Environmentally Benign Protocols

Avoiding the use of catalysts, particularly those based on heavy or toxic metals, is another key principle of green chemistry. acs.org Catalysts can contaminate products and waste streams, necessitating costly and energy-intensive purification steps. Consequently, there is a growing interest in developing catalyst-free synthetic routes.

Recent research has demonstrated the feasibility of synthesizing various heterocyclic compounds, including those derived from hydrazides, without any catalyst. frontiersin.org For example, a multi-component reaction for creating functionalized 1,4-dihydropyridines has been developed that proceeds under microwave irradiation in water, entirely avoiding the need for a catalyst. frontiersin.org This protocol offers impressive yields (94–97%) in very short reaction times (<12 min). frontiersin.org

Similarly, electro-oxidative synthesis offers a catalyst-free alternative. An electro-oxidative approach has been developed to produce sulfonylated imidazo[1,2-a]pyridines without the need for an electrolyte or a catalyst, showcasing the potential of electrochemical methods in green synthesis. rsc.org Furthermore, spontaneous polymerization reactions that occur at room temperature in the air with 100% atom economy have been reported for the synthesis of polysulfonates, completely bypassing the need for a catalyst. nih.gov

The use of water as a reaction medium is a highly attractive green alternative to organic solvents due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net Environmentally benign protocols have been developed for the condensation of hydrazides with ketones in an aqueous medium, where the product can often be isolated in high purity by simple filtration. researchgate.net

Table 2: Research Findings in Catalyst-Free Synthesis This table summarizes key findings from studies on catalyst-free synthetic methodologies relevant to hydrazide derivatives.

| Synthetic Protocol | Key Features | Reactants | Product Class | Yields | Reference |

|---|---|---|---|---|---|

| Microwave-Promoted Multicomponent Reaction | Water medium, catalyst-free, <12 min reaction time | 3-amino-1,2,4-triazole, aldehydes, diethyl acetylenedicarboxylate | 1,4-Dihydropyridines | 94–97% | frontiersin.org |

| High Hydrostatic Pressure (HHP) Assisted Synthesis | Solvent-free, catalyst-free, ambient temperature | Phenylhydrazine, benzaldehyde | Hydrazones | Nearly quantitative | mdpi.com |

| Spontaneous Polymerization | Catalyst-free, 100% atom economy, room temperature | Dihaloalkynes, disulfonic acids | Polysulfonates | High | nih.gov |

| Aqueous Condensation | Water medium, simple filtration for isolation | Anthranilic hydrazide, cyclohexanone | Benzoylhydrazones | High | researchgate.net |

These advancements in solvent-free and catalyst-free synthesis underscore a significant trend in the chemical industry towards more sustainable and efficient production methods for this compound and its related compounds.

Sophisticated Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons in the 2-Sulfanylacetohydrazide molecule (HS-CH₂-C(O)NHNH₂).

Based on its structure, the following proton signals would be anticipated:

-SH (Thiol Proton): A broad singlet, typically in the range of 1.0-4.0 ppm. The chemical shift of this proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-CH₂- (Methylene Protons): A singlet integrating to two protons. The presence of the adjacent electron-withdrawing carbonyl group and the sulfur atom would shift this signal downfield, likely in the range of 3.0-3.5 ppm.

-NH- and -NH₂ (Hydrazide Protons): These protons would appear as broad singlets. The -NH proton, being part of the amide linkage, would likely be found further downfield (typically 7.0-9.0 ppm) compared to the terminal -NH₂ protons (typically 3.0-5.0 ppm). The chemical shifts of these protons are also sensitive to solvent and concentration effects.

A hypothetical ¹H NMR data table is presented below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Predicted range: 1.0-4.0 | Broad Singlet | 1H | -SH |

| Predicted range: 3.0-3.5 | Singlet | 2H | -CH₂ - |

| Predicted range: 3.0-5.0 | Broad Singlet | 2H | -NH₂ |

| Predicted range: 7.0-9.0 | Broad Singlet | 1H | -NH - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, two distinct carbon signals would be expected.

-CH₂- (Methylene Carbon): This carbon, being attached to a sulfur atom and adjacent to a carbonyl group, would resonate in the range of 30-45 ppm.

-C(O)- (Carbonyl Carbon): The carbonyl carbon of the hydrazide functional group is characteristically deshielded and would appear significantly downfield, typically in the range of 165-175 ppm.

A hypothetical ¹³C NMR data table is presented below:

| Chemical Shift (δ, ppm) | Assignment |

| Predicted range: 30-45 | -C H₂- |

| Predicted range: 165-175 | -C (O)- |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS would be the preferred method for analyzing this compound. The compound would first be separated from any impurities by liquid chromatography and then introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, allowing for the confirmation of its molecular weight (106.15 g/mol ).

Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion. Key fragmentation pathways would likely involve the cleavage of the amide bond and the loss of small neutral molecules. A plausible fragmentation pattern is outlined below:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 107.0274 | [M+H]⁺ (C₂H₇N₂OS⁺) |

| 75.0168 | [M+H - NH₂NH]⁺ (C₂H₃OS⁺) |

| 59.0137 | [M+H - CONHNH₂]⁺ (CH₃S⁺) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350-3250 (broad, two bands) | N-H stretch | -NH₂ (Hydrazide) |

| 3200-3000 (broad) | N-H stretch | -NH- (Hydrazide) |

| 2600-2550 (weak, sharp) | S-H stretch | Thiol (-SH) |

| 1680-1630 (strong) | C=O stretch (Amide I) | Carbonyl (Hydrazide) |

| 1650-1580 (medium) | N-H bend | -NH₂ (Hydrazide) |

| 1550-1520 (medium) | N-H bend (Amide II) | -NH- (Hydrazide) |

Elemental Analysis for Stoichiometric Composition Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique is crucial for confirming the empirical and molecular formula. For this compound (C₂H₆N₂OS), the theoretical elemental composition would be:

| Element | Theoretical Percentage |

| Carbon (C) | 22.63% |

| Hydrogen (H) | 5.70% |

| Nitrogen (N) | 26.39% |

| Oxygen (O) | 15.07% |

| Sulfur (S) | 30.21% |

Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and stoichiometry of the synthesized compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) stands as a powerful, non-destructive technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystalline solid, detailed information about the unit cell dimensions, space group, and atomic arrangement can be obtained.

Due to the limited availability of specific single-crystal X-ray diffraction data for this compound in publicly accessible literature, crystallographic data for the closely related and structurally similar compound, acetohydrazide (C₂H₆N₂O), is presented here to provide representative insights into the probable crystal system and unit cell parameters. It is important to note that the substitution of a thiol group in this compound would likely lead to variations in these crystallographic parameters.

A study on acetohydrazide revealed its crystallographic details through single-crystal X-ray diffraction. The analysis indicated that the asymmetric unit of the crystal contains two molecules with comparable geometries. The crystal structure's stability is maintained through intermolecular N—H⋯O hydrogen bonds. researchgate.net

The crystallographic data for acetohydrazide is summarized in the interactive table below.

| Crystal Data for Acetohydrazide | |

| Empirical Formula | C₂H₆N₂O |

| Molecular Weight | 74.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 9.5636 (7) Å |

| b | 8.7642 (6) Å |

| c | 10.4282 (7) Å |

| α | 90° |

| β | 110.886 (1)° |

| γ | 90° |

| Volume | 816.63 (10) ų |

| Z | 8 |

This data is for acetohydrazide and is presented as a proxy due to the lack of available data for this compound. researchgate.net

Advanced Microscopic Techniques for Material Morphology Assessment

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface morphology of a material at the micro- and nanoscale. It operates by scanning a focused beam of electrons over a sample's surface, which generates various signals that provide information about the sample's topography and composition.

A comprehensive search of scientific literature and databases did not yield any specific studies or published micrographs detailing the morphological assessment of this compound using scanning electron microscopy.

In general, for crystalline organic compounds such as hydrazide derivatives, SEM analysis would be expected to reveal the external morphology of the crystals, including their shape, size distribution, and surface features. The crystal habit, which is the characteristic external shape of a crystal, is determined by the internal crystal structure and the conditions of crystal growth. For hydrazide derivatives, various crystal morphologies, such as prismatic, plate-like, or needle-like crystals, could be anticipated. The visualization of these features through SEM would provide valuable information about the material's physical properties and its suitability for various applications.

Further research involving the synthesis and subsequent SEM analysis of this compound is required to definitively characterize its surface morphology.

Coordination Chemistry and Ligand Science of 2 Sulfanylacetohydrazide Based Systems

Chelation Behavior and Ligand Design Principles of 2-Sulfanylacetohydrazide Derivatives

This compound serves as a foundational structure for a versatile class of ligands in coordination chemistry. Its derivatives, particularly hydrazones formed through the condensation of the terminal amino group with various aldehydes and ketones, exhibit diverse and adaptable chelation behaviors. The design principles of these ligands are rooted in the presence of multiple donor atoms—sulfur, nitrogen, and oxygen—which can coordinate to a central metal ion.

The coordination versatility of these ligands is significantly influenced by keto-enol tautomerism. In the solid state, the free ligand typically exists in the keto form, characterized by a carbonyl group (C=O). nih.gov Upon complexation with a metal ion, the ligand can undergo deprotonation and coordinate in its enolic form, creating a more conjugated system and forming stable chelate rings. researchgate.net

The most common derivatives are Schiff bases, which possess an azomethine (-C=N-) group. These ligands can act as multidentate systems, coordinating with metal ions in several ways:

Bidentate Coordination: The ligand can coordinate through the azomethine nitrogen and the deprotonated enolic oxygen, forming a stable six-membered chelate ring. nih.govedu.krd

Tridentate Coordination: When the aldehyde or ketone precursor contains an additional donor group, such as a hydroxyl (-OH) group in salicylaldehyde, the resulting ligand can act as a tridentate ONO donor system. chemistryjournal.netnih.govjptcp.com In this mode, coordination occurs through the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen. jptcp.com The core this compound moiety provides the crucial -N-N-C=O backbone, while the appended carbonyl compound introduces further coordinating atoms, allowing for fine-tuning of the ligand's properties.

The presence of the soft sulfur donor atom from the sulfanyl (B85325) group, a hard oxygen donor from the carbonyl/enol group, and borderline nitrogen donors from the hydrazone moiety makes these ligands particularly effective in coordinating with a wide range of transition metals, accommodating the principles of Hard and Soft Acids and Bases (HSAB) theory. The flexibility of the hydrazone backbone allows for the formation of complexes with various geometries, including octahedral and tetrahedral configurations. nih.gov

Synthesis and Structural Characterization of Metal Complexes

Transition Metal Complexes with this compound-Derived Ligands

The synthesis of transition metal complexes with this compound-derived ligands, typically Schiff base hydrazones, is generally achieved through a direct reaction between the ligand and a metal salt in a suitable solvent like ethanol (B145695) or methanol. acs.orgnih.gov The reaction often involves refluxing the mixture to ensure completion. acs.org The resulting metal complexes are often colored solids, stable in air, and typically soluble in polar organic solvents such as DMF and DMSO. chemistryjournal.netorientjchem.org

The structural elucidation of these complexes relies heavily on a combination of analytical and spectroscopic techniques.

Elemental Analysis: This technique helps in determining the stoichiometry of the complexes, typically revealing metal-to-ligand ratios of 1:1 or 1:2. nih.govorientjchem.org

Molar Conductance: Measurements in solvents like DMSO are used to ascertain the electrolytic or non-electrolytic nature of the complexes. Low conductivity values are indicative of non-electrolytes, suggesting that the anions are not free but are either coordinated to the metal ion or absent. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination mode of the ligand. Key spectral changes observed upon complexation include:

A shift of the azomethine ν(C=N) band to a lower frequency, indicating the coordination of the nitrogen atom to the metal ion. jptcp.com

The disappearance of the ν(N-H) band and the appearance of a new band for ν(C-O) at a higher frequency, which supports the deprotonation and enolization of the ligand during chelation. jptcp.com

The appearance of new, non-ligand bands in the far-infrared region, which are assigned to the stretching vibrations of metal-nitrogen ν(M-N) and metal-oxygen ν(M-O) bonds, confirming the formation of the complex. jptcp.comnih.gov

| Vibrational Mode | Typical Frequency (Free Ligand, cm⁻¹) | Typical Frequency (Complex, cm⁻¹) | Inference |

| ν(N-H) | ~3200 | Absent or shifted | Deprotonation and coordination |

| ν(C=O) (Keto) | ~1635-1660 | Absent or shifted | Coordination in enol form |

| ν(C=N) (Azomethine) | ~1610 | Shifts to lower frequency | Coordination of azomethine N |

| ν(C-O) (Enolic) | Not present | ~1267 | Formation of enolic form |

| ν(M-O) | Not present | ~500-530 | Metal-Oxygen bond formation |

| ν(M-N) | Not present | ~420-450 | Metal-Nitrogen bond formation |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The spectra typically show bands corresponding to intra-ligand (π-π* and n-π*) transitions and ligand-to-metal charge transfer (LMCT) bands. mdpi.com The d-d transition bands, although often weak, are characteristic of the metal ion's coordination environment and are used to propose geometries such as octahedral, square planar, or tetrahedral. arabjchem.org For instance, palladium(II) complexes displaying a band around 520 nm are often indicative of a square planar geometry. arabjchem.org

Thermogravimetric and Magnetic Susceptibility Studies of Coordination Compounds

Thermogravimetric Analysis (TGA): TGA is a vital technique for studying the thermal stability of the coordination compounds and confirming their proposed formulae. The analysis involves monitoring the mass of a sample as it is heated at a constant rate. The resulting thermogram plots mass loss against temperature, revealing distinct decomposition steps. For hydrazone complexes, TGA can:

Confirm the presence of hydrated or coordinated water molecules through an initial mass loss at lower temperatures (typically below 200°C).

Indicate the thermal stability range of the anhydrous complex.

Show subsequent decomposition steps corresponding to the loss of the organic ligand fragments.

Identify the final residue, which is usually a stable metal oxide, allowing for confirmation of the metal content in the complex. arabjchem.org

| Complex (Example) | Temperature Range (°C) | Mass Loss (%) | Assignment |

| [Co(L)(H₂O)₂]Cl | 100 - 180 | ~10% | Loss of 2 coordinated H₂O molecules |

| 250 - 450 | ~45% | Decomposition of organic ligand moiety | |

| > 450 | - | Formation of stable metal oxide residue |

Magnetic Susceptibility Studies: Magnetic susceptibility measurements are fundamental for understanding the electronic structure of transition metal complexes. mdpi.com The effective magnetic moment (μ_eff) is calculated from the measured molar susceptibility and is directly related to the number of unpaired electrons in the metal's d-orbitals. This information is crucial for determining:

The oxidation state of the central metal ion.

The geometry of the complex (e.g., octahedral vs. tetrahedral).

The spin state of the complex (high-spin or low-spin), which is influenced by the ligand field strength.

For example, Co(II) (d⁷) complexes typically exhibit magnetic moments of 4.3–5.2 B.M. for high-spin octahedral geometry and 2.1–2.9 B.M. for low-spin square planar geometry. Ni(II) (d⁸) complexes are generally paramagnetic in octahedral geometries (2.9–3.4 B.M.) but diamagnetic in square planar arrangements. Cu(II) (d⁹) complexes typically show a magnetic moment of 1.7–2.2 B.M., corresponding to one unpaired electron. rdd.edu.iq

| Metal Ion | d-electron config. | Geometry | Spin State | Theoretical μ_eff (B.M.) |

| Co(II) | d⁷ | Octahedral | High-spin | ~3.87 (3 unpaired e⁻) |

| Ni(II) | d⁸ | Octahedral | High-spin | ~2.83 (2 unpaired e⁻) |

| Cu(II) | d⁹ | Octahedral/Tetrahedral | - | ~1.73 (1 unpaired e⁻) |

| Zn(II) | d¹⁰ | Tetrahedral | Diamagnetic | 0 |

Electrochemical Properties of this compound Metal Complexes

Cyclic Voltammetry and Redox Investigations

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of metal complexes. sathyabama.ac.in By scanning the potential of an electrode and measuring the resulting current, CV can provide information on the oxidation and reduction processes of the metal center within the complex. nih.gov A typical cyclic voltammogram for a reversible one-electron process shows a pair of peaks: an anodic peak (Epa) for oxidation and a cathodic peak (Epc) for reduction. analis.com.my

The key parameters obtained from a CV experiment include:

Peak Potentials (Epa and Epc): These indicate the potentials at which the oxidation and reduction of the metal complex occur.

Peak Separation (ΔEp = Epa - Epc): For a reversible one-electron transfer process, the theoretical value of ΔEp is approximately 59/n mV (where n is the number of electrons transferred) at room temperature. Values close to this suggest a reversible or quasi-reversible redox couple. analis.com.my

Peak Currents (ipa and ipc): The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to unity for a simple, reversible process. sathyabama.ac.in

| Complex (Example) | Epa (V) | Epc (V) | ΔEp (mV) | Redox Couple | Reversibility |

| [Cu(L)₂] | +0.75 | +0.03 | 720 | Cu(II)/Cu(I) | Quasi-reversible |

| [Fe(L)₂] | -0.67 | -0.47 | 200 | Fe(III)/Fe(II) | Quasi-reversible |

| [Ni(L)₂] | +0.71 | +0.12 | 590 | Ni(II)/Ni(I) | Quasi-reversible |

Applications in Electrochemical Sensing (e.g., glucose, H₂O₂ detection)

Metal complexes derived from this compound and related hydrazone ligands are promising candidates for the development of electrochemical sensors due to their stable redox states and catalytic properties. These complexes can be immobilized on electrode surfaces (e.g., glassy carbon or carbon nanotubes) to create modified electrodes for the sensitive and selective detection of various analytes. rsc.org

Glucose Sensing: The development of non-enzymatic glucose sensors is an area of significant research. aip.org Metal complexes, particularly those of nickel and copper, can serve as electrocatalysts for the direct oxidation of glucose in alkaline media. rsc.org When a this compound-based complex is used to modify an electrode, the mechanism involves the oxidation of the metal center (e.g., Ni(II) to Ni(III)) at a specific potential. This higher oxidation state then chemically oxidizes glucose, regenerating the lower oxidation state of the metal complex. This catalytic cycle results in an enhanced oxidation current that is proportional to the glucose concentration, allowing for its quantification. rsc.orgnih.gov

H₂O₂ Detection: The detection of hydrogen peroxide (H₂O₂) is important in clinical and environmental analysis. nih.gov Modified electrodes incorporating hydrazone-based metal complexes can detect H₂O₂ through its electrocatalytic reduction or oxidation. The metal center in the complex acts as a mediator, facilitating electron transfer between the electrode and the H₂O₂ molecules at a lower overpotential than on a bare electrode. This results in a measurable current response that correlates with the H₂O₂ concentration. Vanadium(V) complexes with hydrazone ligands have been shown to act as colorimetric sensors for H₂O₂, where the addition of H₂O₂ causes a distinct color change, suggesting their potential in electrochemical platforms as well. nih.gov The choice of the central metal and the ligand structure is crucial for tuning the sensor's sensitivity, selectivity, and operating potential.

Chemical Reactivity and Reaction Mechanisms of 2 Sulfanylacetohydrazide

Nucleophilic Reactivity of the Hydrazide Moiety

The hydrazide functional group, -C(=O)NHNH₂, is a potent nucleophile due to the presence of the terminal amino group (-NH₂). This group readily reacts with various electrophiles, most notably aldehydes and ketones, to form hydrazones. mdpi.comsoeagra.com This condensation reaction is acid-catalyzed and typically proceeds by the attack of the nucleophilic nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. soeagra.comlibretexts.org The resulting hydrazones are often stable, crystalline solids and serve as crucial intermediates in the synthesis of a variety of heterocyclic compounds. libretexts.org

For instance, the reaction of 2-sulfanylacetohydrazide with aromatic aldehydes can lead to the formation of Schiff bases. researchgate.netrdd.edu.iq These Schiff bases can then undergo cyclization reactions. For example, reaction with thioglycolic acid can yield thiazolidinone derivatives, while reaction with chloroacetyl chloride can produce β-lactams. rdd.edu.iqresearchgate.netuobaghdad.edu.iq

The hydrazide moiety can also be involved in the formation of other heterocyclic rings. Cyclization with carbon disulfide in the presence of a base can lead to the formation of oxadiazole or thiadiazole derivatives. rdd.edu.iqderpharmachemica.com Reaction with isothiocyanates affords hydrazinecarbothioamide derivatives, which can be further cyclized to form triazole-3-thiols or thiadiazoles. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from this compound via Hydrazone Intermediates

| Reactant(s) | Intermediate | Resulting Heterocycle | Reference(s) |

| Aromatic Aldehydes | Schiff Base (Hydrazone) | Thiazolidinones, β-Lactams | rdd.edu.iqresearchgate.netuobaghdad.edu.iq |

| Carbon Disulfide | Hydrazone | Oxadiazoles, Thiadiazoles | rdd.edu.iqderpharmachemica.com |

| Isothiocyanates | Hydrazinecarbothioamide | Triazoles, Thiadiazoles | nih.gov |

| Phthalic Anhydride | Hydrazone | Phthalazinones | researchgate.net |

Electrophilic Properties and Reactions at the Sulfanyl (B85325) Group

The sulfanyl group (-SH), also known as a thiol or mercapto group, exhibits dual reactivity. While it can act as a nucleophile, it can also be a site for electrophilic attack, particularly after deprotonation to the thiolate anion (-S⁻).

Alkylation: The sulfanyl group is readily alkylated by various alkylating agents, such as alkyl halides, in the presence of a base. smolecule.comresearchgate.netnih.gov This S-alkylation is a common strategy to introduce diverse substituents onto the this compound scaffold. For example, reaction with ethyl chloroacetate (B1199739) followed by treatment with hydrazine (B178648) hydrate (B1144303) is a common route to synthesize substituted acetohydrazide derivatives. derpharmachemica.combiointerfaceresearch.com

Oxidation: The sulfanyl group is susceptible to oxidation. Mild oxidizing agents can convert it to a disulfide (-S-S-), while stronger oxidizing agents can lead to the formation of sulfonic acids (-SO₃H). For instance, treatment with potassium permanganate (B83412) (KMnO₄) in an acidic medium can oxidize the hydrazide to a carboxylic acid derivative. vulcanchem.com

Addition to Unsaturated Systems: The sulfanyl group can participate in addition reactions with activated alkenes and alkynes, a process known as thiol-ene and thiol-yne coupling, respectively. These reactions are often initiated by radicals or light and provide an efficient way to form carbon-sulfur bonds.

Tautomerism and Isomerization Pathways

Tautomerism is the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. tgc.ac.inbyjus.com this compound and its derivatives can exhibit several types of tautomerism.

Keto-Enol Tautomerism: The hydrazide moiety can exist in equilibrium between the keto form (-C(=O)NH-) and the enol form (-C(OH)=N-). mdpi.comresearchgate.net While the keto form is generally predominant in the solid state, both forms can be present in solution, with the equilibrium being influenced by the solvent polarity. mdpi.comacs.org

Thione-Thiol Tautomerism: The sulfanyl group can participate in thione-thiol tautomerism, where the proton can migrate from the sulfur atom to a nearby nitrogen atom, resulting in a thione structure (-C(=S)NH-). jocpr.comscispace.comias.ac.in The position of this equilibrium is influenced by the molecular structure and the solvent. jocpr.comuq.edu.au In many cases, the thione form is more stable. scispace.com

Ring-Chain Tautomerism: Condensation products of this compound with aldehydes can exhibit ring-chain tautomerism, where an equilibrium exists between the open-chain hydrazone form and a cyclic structure. byjus.commolaid.comresearchgate.net For example, the reaction product with an aldehyde can exist as a linear hydrazone or cyclize to form a thiadiazepine derivative. researchgate.net The position of this equilibrium is influenced by steric and electronic factors of the substituents. researchgate.net

Table 2: Tautomeric Forms of this compound Derivatives

| Tautomerism Type | Interconverting Structures | Influencing Factors | Reference(s) |

| Keto-Enol | -C(=O)NH- ⇌ -C(OH)=N- | Solvent polarity | mdpi.comacs.org |

| Thione-Thiol | -SH ⇌ -C(=S)NH- | Molecular structure, solvent | jocpr.comscispace.comuq.edu.au |

| Ring-Chain | Open-chain hydrazone ⇌ Cyclic thiadiazepine | Steric and electronic effects of substituents | researchgate.net |

Kinetics and Thermodynamics of Reactions Involving this compound Scaffolds

The kinetics and thermodynamics of reactions involving this compound are crucial for understanding reaction mechanisms and optimizing reaction conditions.

The rate of hydrazone formation from hydrazides and aldehydes is generally fastest at a slightly acidic pH (around 4-5). libretexts.orgchemguide.co.uk At lower pH, the amine nucleophile is protonated and non-reactive, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.org

The thermodynamics of tautomeric equilibria, such as the keto-enol and thione-thiol equilibria, are influenced by the relative stability of the tautomers. The dominance of the thione form in many thioamides is attributed to electronic effects and solvation energies. scispace.com Computational studies can be employed to calculate the relative energies of different tautomers and predict the position of the equilibrium.

Advanced Mechanistic Investigations (e.g., detailed electron flow, intermediate characterization)

Advanced mechanistic investigations often employ a combination of experimental and computational techniques to elucidate the detailed pathways of reactions involving this compound.

Electron Flow: The mechanism of hydrazone formation involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone. soeagra.com This is followed by a series of proton transfers and the elimination of a water molecule to form the C=N double bond of the hydrazone. soeagra.comlibretexts.org

Intermediate Characterization: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are invaluable for characterizing reaction intermediates. biointerfaceresearch.comresearchgate.net For example, ¹H and ¹³C NMR spectroscopy can be used to study the tautomeric equilibria of this compound derivatives in solution. biointerfaceresearch.comresearchgate.net X-ray crystallography can provide definitive structural information on stable intermediates and final products. researchgate.net

Computational Studies: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the geometries of transition states and intermediates. vulcanchem.com These computational insights complement experimental findings and provide a deeper understanding of the reaction mechanisms at a molecular level.

Computational Chemistry and Molecular Modeling for 2 Sulfanylacetohydrazide Based Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. jscimedcentral.com This method is instrumental in understanding the binding mechanism of 2-sulfanylacetohydrazide-based compounds with their biological targets.

Prediction of Binding Modes and Affinities

Molecular docking simulations are widely used to predict how this compound derivatives will bind to a receptor's active site and to estimate the strength of this interaction, often expressed as a binding affinity or docking score. jscimedcentral.com For instance, in a study of novel 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazides, molecular docking was employed to understand the binding affinity of these compounds with active receptor sites. biotech-asia.org The results of such in-silico docking provide crucial information on the potential of these synthesized compounds to attach to receptor active sites, with the binding scores often used as a reference for further experimental studies. biotech-asia.org

Similarly, docking studies on sulfamidophosphonate derivatives against Staphylococcus aureus proteins revealed a range of binding affinities, with some derivatives showing stronger affinities than the standard drug, penicillin. unesp.br For example, derivatives NAH, NAL, NAI, and NAJ exhibited better inhibitory potential against the BlaI repressor in complex with DNA (PDB ID: 1XSD) than penicillin. unesp.br Another study on sulfonamide derivatives bearing a 1,2,4-triazole (B32235) moiety targeting carbonic anhydrase IX demonstrated good binding affinities, with S-scores for the most promising compounds being -8.37 and -8.32. nih.gov These examples highlight how molecular docking can effectively screen and rank potential drug candidates based on their predicted binding affinities.

The following table provides examples of docking scores for various this compound derivatives against different protein targets.

| Compound/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) |

| Sulfonamide-pyridine derivative 15a | α-amylase, α-glucosidase | - | 0.48 (drug-likeness score) |

| Sulfonamide-pyridine derivative 15b | Acetylcholinesterase | - | 0.56 (drug-likeness score) |

| 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives | Anticancer targets | - | Not specified |

| Sulfamidophosphonate derivatives | Staphylococcus aureus proteins | 1XSD, 4WK3 | -4.1 to -7.1 (for 1XSD) |

| Sulfonamide-triazole derivatives | Carbonic anhydrase IX | 4YWP | -7.6491 to -8.3789 |

Note: The table presents a mix of docking scores and drug-likeness scores as reported in the respective studies.

Elucidation of Specific Receptor Active Site Interactions

Beyond predicting binding affinity, molecular docking elucidates the specific interactions between a ligand and the amino acid residues within the receptor's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. frontiersin.org For example, in the crystal structure of CRY1 in complex with TH401, a methylbenzimidazole derivative with a sulfanylacetohydrazide linker, the trimethoxyphenyl moiety was found to form multiple hydrophobic interactions with residues such as R358, A362, and F381. nih.govf1000research.com Furthermore, the oxygen atoms in two methoxy (B1213986) groups formed hydrogen bonds with the guanidinium (B1211019) group of R358. nih.govf1000research.com

In another example, the sulfanyl (B85325) group of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide was shown to coordinate with metalloenzyme active sites, which is crucial for its antitumor potential. vulcanchem.com Computational studies of indole-based compounds targeting HIV-1 glycoprotein (B1211001) 41 have also demonstrated a consensus pose in docking calculations, with the rank order of binding matching the biological activity. nih.gov These detailed interaction maps are critical for understanding the mechanism of action and for guiding the optimization of lead compounds to enhance their potency and selectivity.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are a powerful tool for investigating the electronic structure and reactivity of molecules. wikipedia.org These methods, rooted in solving the Schrödinger equation, provide detailed insights into the distribution of electrons and the energy of molecular orbitals, which are fundamental to understanding chemical behavior. wikipedia.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. wikipedia.orgnih.gov DFT studies can elucidate molecular properties, interactions, and reaction pathways. nih.gov For instance, DFT calculations on 2-[(4-nitrophenyl)sulfanyl]acetohydrazide hydrochloride have been performed to understand its electronic properties. vulcanchem.com

In the context of drug design, DFT is used to analyze the electronic properties of molecules to predict their reactivity and interaction with biological targets. nih.gov For derivatives of this compound, DFT studies can reveal insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity. For example, DFT studies on various compounds have been used to determine molecular descriptors that indicate reactivity, which often correlate well with experimental findings. researchgate.net The insights gained from DFT can guide the rational design and optimization of these compounds for various therapeutic applications. nih.gov

In Silico Pharmacokinetic and Pharmacodynamic Modeling

In silico methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, a practice that helps in filtering large numbers of compounds to a select few with desirable characteristics. researchgate.net These computational models can predict key pharmacokinetic parameters without the need for extensive experimental testing.

For derivatives of this compound, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are valuable. For example, a study on sulfonamide derivatives tethered with pyrazole (B372694) or pyridine (B92270) included in silico prediction of ADMET properties, which suggested that the potent derivatives 15a and 15b could be promising drug candidates with modifications to their structures before in vivo assays. nih.gov Similarly, in silico ADMET analysis of sulfamidophosphonate derivatives revealed that several compounds presented attractive pharmacokinetic properties. unesp.br

A study on tacrine (B349632) derivatives designed as anti-Alzheimer agents also utilized ADMET prediction, which showed that the designed molecules had good pharmacokinetic abilities, including blood-brain barrier permeability and high absorption in the gastrointestinal tract. ajchem-a.com These computational predictions are crucial for the early stages of drug development, allowing for the selection of candidates with a higher probability of success in later stages.

Structure-Activity Relationship (SAR) Derivations through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. slideshare.net Computational approaches play a significant role in deriving these relationships by correlating structural features with biological data. researchgate.net

For derivatives of this compound, computational SAR studies can identify key structural motifs responsible for their biological effects. For example, in a study of 2-benzylidenebenzofuran-3(2H)-ones as alkaline phosphatase inhibitors, a combined SAR analysis based on IC50 values and docking studies was performed. researchgate.net This approach helps in establishing a relationship between the structure of the compounds and their inhibitory activity.

In the development of HIV-1 fusion inhibitors, SAR studies on indole-based compounds defined the role of shape, contact surface area, and molecular properties in their activity. nih.gov The insights from such studies are invaluable for optimizing lead compounds to improve their potency and selectivity. By systematically modifying the structure of this compound and its derivatives and correlating these changes with their biological activity through computational models, researchers can develop more effective therapeutic agents. slideshare.netresearchgate.net

Biological Activity and Mechanistic Elucidation of 2 Sulfanylacetohydrazide and Its Derivatives

Molecular Mechanisms of Antimicrobial Action (Antibacterial, Antifungal, Antiviral)

Hydrazide-hydrazone derivatives are recognized for their wide array of biological activities, including antibacterial, antifungal, and antiviral properties. nih.gov The antimicrobial prowess of these compounds is often attributed to the presence of an azomethine group (–NH–N=CH–) connected to a carbonyl group. nih.gov

A key mechanism of antimicrobial action for some derivatives is the inhibition of crucial microbial enzymes. For instance, sulfonamide derivatives are known to target dihydropteroate synthase (DHPS), an enzyme vital for folate synthesis in bacteria and some lower eukaryotes. nih.govnih.gov By competing with the enzyme's natural substrate, p-aminobenzoic acid (pABA), these compounds disrupt the folic acid pathway, which is essential for the synthesis of nucleic acids and certain amino acids, ultimately leading to microbial cell death. nih.govresearchgate.net Some novel hybrid sulfaguanidine derivatives have been shown to act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. researchgate.netnih.gov

While direct evidence for 2-Sulfanylacetohydrazide derivatives specifically disrupting microbial cell walls is emerging, the broader class of hydrazide-hydrazones has been suggested to affect the integrity of the cell wall and membrane of microbial cells. mdpi.com This disruption can lead to leakage of cellular contents and ultimately, cell lysis.

The inhibition of enzymes like DHPS and DHFR indirectly interferes with nucleic acid synthesis by depleting the precursors necessary for DNA and RNA production. nih.govresearchgate.net Additionally, some compounds have been found to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.netmdpi.com Furthermore, certain derivatives have shown the ability to inhibit viral helicase, an enzyme essential for unwinding viral nucleic acids during replication. nih.gov For instance, the compound SSYA10-001 was identified as a potent inhibitor of the SARS-CoV helicase (nsp13), blocking its unwinding activity on both double-stranded RNA and DNA. nih.gov

Elucidation of Anticancer Mechanisms in Cellular Models (In Vitro Studies)

In addition to their antimicrobial properties, this compound derivatives have demonstrated significant potential as anticancer agents in various in vitro studies. nih.govresearchgate.netnih.gov

Numerous studies have reported the direct cytotoxic effects of this compound derivatives on a variety of human cancer cell lines. These compounds have shown efficacy against melanoma, triple-negative breast cancer, pancreatic carcinoma, hepatocellular carcinoma, mammary gland cancer, and epithelioid cervix carcinoma cell lines. researchgate.netnih.gov For example, certain salicylic acid-5-sulfohydrazide (SA-SH) analogs exhibited significant efficacy against HepG-2 and HCT-116 cell lines. semanticscholar.org Similarly, some N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives have shown cytotoxic effects against lung, prostate, and breast adenocarcinoma cell lines. mdpi.com

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-hydroxybenzylidene derivative (8) | IGR39 (Melanoma) | Not specified | researchgate.net |

| 2-hydroxynaphthalenylmethylene derivative (12) | IGR39 (Melanoma) | Not specified | researchgate.net |

| Salicylic acid-5-sulfohydrazide derivative (8a) | HepG-2 (Hepatocellular Carcinoma) | 3.99 ± 0.2 | semanticscholar.org |

| Hydrazone 1d | A549 (Lung Carcinoma) | 49.79 | mdpi.com |

| Hydrazone 1d | MDA-MB-231 (Breast Adenocarcinoma) | 31.49 | mdpi.com |

| Oxadiazole 2l | PC-3 (Prostate Adenocarcinoma) | 38.42 | mdpi.com |

| Oxadiazole 2l | A549 (Lung Carcinoma) | 36.26 | mdpi.com |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

A primary mechanism through which these derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and cell cycle arrest. Flow cytometric studies have shown that some hydrazide derivatives can interrupt cell cycle progression in colorectal and ovarian cancer cell lines. nih.gov For instance, certain sulfamethoxazole derivatives were found to trigger cell cycle arrest and apoptosis in the G1/S phase of MCF7 breast cancer cells. nih.gov Other studies have demonstrated that these compounds can induce apoptosis by downregulating anti-apoptotic proteins like BCL2 and MCL1, and upregulating pro-apoptotic proteins such as BAX. nih.govmdpi.com Furthermore, some derivatives have been shown to cause cell cycle arrest at the G2/M phase. nih.gov

Table 2: Mechanistic Insights into Anticancer Activity

| Compound/Derivative | Cancer Cell Line | Mechanism of Action | Reference |

| Hydrazide derivatives (9 and 12) | HCT116 (Colorectal), SKOV-3 (Ovarian) | Interruption of cell cycle progression | nih.gov |

| Sulfamethoxazole derivative (S15) | MCF7 (Breast) | Cell cycle arrest at G1/S phase, apoptosis | nih.gov |

| Niclosamide derivative (3a) | EAC (Esophageal Adenocarcinoma) | Downregulation of BCL2 and MCL1 | mdpi.com |

| 2-Mercaptobenzoxazole derivative (6b) | HepG2 (Hepatocellular Carcinoma) | Upregulation of Bax, downregulation of Bcl-2 | nih.gov |

| Sulforaphane (SFN) | UPCI-SCC-172 (Oral Squamous Carcinoma) | G2/M cell cycle arrest, apoptosis | nih.gov |

Interaction with Biomolecular Targets (e.g., DNA, Kinases)

The interaction of this compound and its derivatives with crucial biomolecular targets such as DNA and protein kinases is a key aspect of their biological activity. While direct studies on this compound are limited, research on related hydrazide and semicarbazide derivatives provides insights into their potential mechanisms of action.

Hydrazide derivatives have been shown to interact with DNA primarily through an intercalative mode of binding nih.govresearchgate.net. This mode of interaction involves the insertion of the planar aromatic rings of the ligand between the base pairs of the DNA double helix. This intercalation can disrupt the normal function of DNA, potentially leading to cytotoxic effects. Molecular docking studies have further supported this intercalative binding model, revealing that the binding affinity is influenced by the nature of the substituents on the hydrazide scaffold nih.gov. For instance, semicarbazide derivatives with aliphatic substituents have demonstrated stronger DNA binding than their aromatic counterparts nih.gov. The interaction is often stabilized by a network of polar contacts and hydrogen bonds formed between the free -NH2 and carbonyl groups of the hydrazide moiety and the DNA bases mdpi.com. Some derivatives, particularly those containing nitro groups, have shown enhanced DNA binding and photocleavage activity, suggesting that electronic effects play a significant role in the interaction mdpi.com.

In the context of protein kinases, a class of enzymes that play a central role in cellular signaling, hydrazide-hydrazone derivatives have emerged as promising inhibitors semanticscholar.orgnih.govnih.govbenthamscience.com. Kinases are often dysregulated in diseases such as cancer, making them important therapeutic targets. The inhibitory activity of hydrazide derivatives against kinases like Tropomyosin receptor kinase A (TRKA) and Glycogen synthase kinase-3β (GSK-3β) has been reported semanticscholar.orgresearchgate.net. The mechanism of inhibition often involves the binding of the hydrazone moiety to the ATP-binding site of the kinase, competing with the natural substrate. Molecular docking studies have revealed that the binding is stabilized by hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues in the active site of the kinase semanticscholar.orgresearchgate.net. The potency and selectivity of these inhibitors are highly dependent on the specific substituents on the hydrazide-hydrazone scaffold nih.govnih.govbenthamscience.com. For example, certain indolyl-hydrazones have demonstrated potent inhibition of multiple kinases, including PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, and EGFR, highlighting their potential as multi-targeted kinase inhibitors nih.gov.

Antioxidant Activity: Radical Scavenging and Metal Ion Chelation Mechanisms

This compound and its derivatives possess notable antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. These activities are crucial in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases.

The hydrazide and thiol moieties in this compound and its derivatives are key to their reactive oxygen species (ROS) scavenging activity. The hydrazide group can donate a hydrogen atom to neutralize free radicals, a process that is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays researchgate.netnih.gov. The antioxidant potency of hydrazone derivatives is influenced by the presence and position of electron-donating or electron-withdrawing groups on the aromatic rings nih.gov.

The thiol (-SH) group in this compound is also a potent hydrogen donor, enabling it to effectively neutralize ROS and other free radicals researchgate.net. Thiol-containing compounds are known to be efficient antioxidants, and their activity is often reversible through cellular redox systems researchgate.net. The scavenging mechanism can involve either the transfer of a hydrogen atom from the phenolic groups to the free radicals or a single electron transfer where an electron is transferred from the phenolic ring to the free radical, converting it into a stable anion.

The following table summarizes the radical scavenging activity of some representative hydrazide derivatives:

| Compound | Assay | IC50 (µM) | Reference |

| 2,4-Dimethylbenzoylhydrazone Derivative 1 | DPPH | 25.6 | nih.gov |

| 2,4-Dimethylbenzoylhydrazone Derivative 4 | DPPH | 28.1 | nih.gov |

| Nicotinic acid hydrazide-based Schiff base 4 | DPPH | 3.82 µg/mL | nih.gov |

| Isoniazid-based Schiff base 2 | DPPH | 6.12 ppm | nih.gov |

| (E)-N'-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide | DPPH | 3.82 µg/mL | nih.gov |

| N'-(5-chloro- and N'-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides | FRAP | - | mdpi.com |

This table is for illustrative purposes and includes data for various hydrazide derivatives to demonstrate the range of antioxidant activities.

By scavenging ROS, this compound and its derivatives can mitigate oxidative stress and its downstream consequences. Oxidative stress is characterized by an imbalance between the production of ROS and the antioxidant defense system, leading to cellular damage. Biomarkers of oxidative stress include increased levels of malondialdehyde (a product of lipid peroxidation) and protein carbonyls, and decreased levels of endogenous antioxidants like glutathione (GSH) mdpi.comnih.govnih.govmdpi.com.

Compounds that can reduce the levels of these oxidative stress markers are considered to have a protective effect. For instance, some organofluorine hydrazone antioxidants have been shown to reduce mitochondrial-derived ROS production and decrease the expression of hypoxia-inducible factor 1-alpha (HIF1A), a key transcription factor in the oxidative stress response mdpi.com. Furthermore, hydrogen sulfide (B99878) (H₂S), which can be released from sulfanyl (B85325) compounds, has been shown to modulate oxidative stress by inducing major antioxidants and protecting proteins from oxidative damage through persulfidation mdpi.commdpi.com. The ability of these compounds to sustain the redox state of ascorbate and glutathione further contributes to the mitigation of oxidative and nitrosative stress frontiersin.org.

Enzyme Inhibition and Modulation Mechanisms

The biological effects of this compound and its derivatives are also mediated through the inhibition and modulation of specific enzymes.

Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of LOX is a therapeutic strategy for inflammatory diseases. Hydrazide and hydrazone derivatives have been identified as potent inhibitors of lipoxygenase mdpi.comnih.govresearchgate.netnih.gov. The inhibitory activity of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity.

The following table presents the lipoxygenase inhibitory activity of several hydrazide derivatives:

| Compound | Enzyme | IC50 (µM) | Reference |

| (Diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide derivative 6 | LOX | 53.61 | nih.gov |

| Indoleacetic acid (IAA) | LOX | 42.98 | nih.gov |

| Indolebutyric acid (IBA) | LOX | 17.82 | nih.gov |

| 7-Substituted coumarin derivative 12a | LOX | 2.8 | nih.gov |

| 7-Substituted coumarin derivative 12b | LOX | 2.1 | nih.gov |

| N-1 and C-3 substituted indole derivative 7a | 5-LOX | 3.78 | researchgate.net |

| N-1 and C-3 substituted indole derivative 7c | 5-LOX | 2.60 | researchgate.net |

| Carbothioamide derivative 3h | 15-LOX | 0.14 | nih.gov |

| Carbothioamide derivative 3c | 15-LOX | 0.16 | nih.gov |

This table is for illustrative purposes and includes data for various hydrazide derivatives to demonstrate the range of lipoxygenase inhibitory activities.

Molecular docking studies suggest that these inhibitors bind to the active site of LOX, often interacting with key amino acid residues and the catalytic iron atom nih.gov.

The thiol group of this compound provides a reactive site for covalent bond formation with specific amino acid residues in proteins, particularly cysteine. Covalent inhibitors can offer advantages in terms of potency and duration of action. The thiol group of cysteine is highly nucleophilic and can react with electrophilic "warheads" on inhibitor molecules encyclopedia.pubnih.gov.

The mechanism of covalent inhibition by thiol-containing compounds can involve a Michael addition reaction, where the cysteine thiol attacks an electrophilic center on the inhibitor, forming a stable covalent bond researchgate.netnih.gov. This type of covalent modification can be irreversible or reversible, depending on the nature of the electrophilic group. The formation of a covalent bond can lead to the inactivation of the target protein. This strategy has been successfully employed in the design of inhibitors for various enzymes, including kinases and proteases nih.gov. The specific reactivity of the cysteine thiol, which can be influenced by its local microenvironment within the protein, allows for the design of selective covalent inhibitors encyclopedia.pubresearchgate.net.

Protein Bioconjugation and Chemical Probe Development

The unique bifunctional nature of this compound, possessing both a nucleophilic thiol group and a reactive hydrazide moiety, makes its derivatives versatile tools in protein bioconjugation and for the development of chemical probes. These derivatives can be designed to selectively react with specific amino acid residues or post-translational modifications on proteins, enabling their labeling, purification, and functional study.

The sulfhydryl group of cysteine is a common target for selective protein modification due to its relatively low abundance and high nucleophilicity compared to other functional groups in proteins. nih.gov Thiol-reactive chemical probes are widely used to tag proteins with fluorescent markers or other biochemical reporters, which aids in studying protein structure, function, and localization within cells. scbt.com Various reagents have been developed that react with thiols, including maleimides, iodoacetamides, and vinyl sulfones. nih.govjove.com Derivatives of this compound can incorporate these thiol-reactive functionalities to achieve cysteine-specific labeling.

The hydrazide group, on the other hand, is primarily used to target carbonyl groups (aldehydes and ketones) within proteins. lumiprobe.com These carbonyl groups can be introduced into proteins through periodate oxidation of glycosylated residues, allowing for the specific labeling of glycoproteins. lumiprobe.com The reaction between a hydrazide and a carbonyl group forms a stable hydrazone bond. This strategy is particularly useful for labeling antibodies, as the glycosylation sites are often located away from the antigen-binding sites. lumiprobe.com

Heterobifunctional cross-linking agents that contain both a thiol-reactive group and a hydrazide have been developed for reversible protein conjugation. researchgate.net These reagents can form pH-labile hydrazone linkages with hydrazide-derivatized polymers while also coupling to thiol-containing molecules. researchgate.net This approach allows for the controlled release of conjugated molecules under specific pH conditions.

The development of chemical probes often involves designing molecules that can selectively react with a target of interest. Derivatives of this compound can be designed as bifunctional probes. For example, a derivative could use its thiol group to react with a cysteine residue in a protein, while the hydrazide group is attached to a reporter molecule such as a fluorophore or a biotin tag. This allows for the specific labeling and subsequent detection or purification of the target protein.

Research into hydrazide-reactive peptide tags has also shown that specific peptide sequences can be developed to react with hydrazide-containing probes for site-specific protein labeling. nih.govuci.eduacs.org This approach, which does not require enzymatic modification, offers a powerful tool for in vivo protein labeling and bioconjugate synthesis. nih.govuci.eduacs.org

| Functional Group | Reactive Partner on Protein | Resulting Linkage | Application |

| Thiol (-SH) | Maleimide | Thioether | Cysteine-specific labeling |

| Thiol (-SH) | Iodoacetamide | Thioether | Cysteine-specific labeling |

| Thiol (-SH) | Vinyl sulfone | Thioether | Cysteine-specific labeling |

| Hydrazide (-CONHNH2) | Aldehyde/Ketone | Hydrazone | Glycoprotein (B1211001) labeling |

| Probe/Linker Type | Reactive Moieties | Key Features | Reference |

| Thiol-Reactive Probes | Maleimide, Iodoacetamide | Cysteine-specific modification | scbt.comthermofisher.cn |

| Hydrazide-Reactive Dyes | Hydrazide | Carbonyl-reactive, glycoprotein labeling | |

| Heterobifunctional Cross-linkers | Thiol-reactive group and Hydrazide | Reversible conjugation, pH-sensitive linkage | researchgate.net |

| Hydrazide Reactive Peptide Tags | Peptide Sequence | Site-specific protein labeling without enzymes | nih.govuci.eduacs.org |

Future Research Directions and Emerging Applications

Design and Synthesis of Next-Generation 2-Sulfanylacetohydrazide Scaffolds with Enhanced Specificity

The core structure of this compound presents a versatile scaffold for the design and synthesis of next-generation derivatives with enhanced biological specificity. Future research could focus on modifying the thiol and hydrazide moieties to tune the compound's physicochemical properties and target interactions. For instance, derivatization of the terminal hydrazide group can lead to a variety of analogs, including hydrazones, acylhydrazones, and heterocyclic structures, each with potentially unique biological activities.

One promising approach involves the synthesis of derivatives such as 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide, where the core scaffold is functionalized with a pyrimidine ring. nih.gov Such modifications can introduce new pharmacophoric features, enabling more specific interactions with biological targets. Similarly, the synthesis of 2-(benzothiazol-2-ylthio) acetohydrazide demonstrates how the sulfur atom can be used as a linker to incorporate complex heterocyclic systems, which are known to be present in many biologically active molecules. chemmethod.com

Future synthetic strategies could explore:

Combinatorial Chemistry: To rapidly generate a large library of this compound derivatives with diverse substituents.

Structure-Based Drug Design: Utilizing the crystal structures of target enzymes to design derivatives that fit precisely into the active site, thereby enhancing specificity and potency.

Click Chemistry: Employing efficient and specific reactions, such as the formation of 1,2,3-triazoles, to link the this compound core to other molecular fragments, a strategy that has proven successful for developing potent enzyme inhibitors. nih.govnih.gov

Exploration of Novel Biological Targets and Mechanistic Pathways

The biological activities of this compound and its derivatives remain largely unexplored. The presence of the hydrazide and thiol groups suggests a range of potential biological targets. For example, hydrazide-containing compounds have been investigated as inhibitors for a variety of enzymes, including urease and α-glucosidase. nih.govnih.gov The thiol group can act as a nucleophile or a metal chelator, suggesting potential roles in inhibiting metalloenzymes or acting as an antioxidant.

Future research should aim to:

Screening against diverse biological targets: Testing this compound and its analogs against a wide range of enzymes, receptors, and ion channels to identify novel biological activities.

Mechanistic studies: Once a biological target is identified, detailed mechanistic studies will be crucial to understand how these compounds exert their effects. This could involve kinetic studies to determine the mode of inhibition (e.g., competitive, uncompetitive, or mixed) and biophysical techniques to characterize the binding interaction. nih.gov For instance, mechanistic studies on other enzyme inhibitors have revealed substrate-assisted inhibition as a novel mechanism of action.

Identifying pathways: Investigating the downstream effects of target modulation to understand the broader biological consequences and therapeutic potential.

Integration of Advanced Experimental and Computational Methodologies for Comprehensive Insights

A synergistic approach combining advanced experimental and computational methods will be essential for a comprehensive understanding of this compound and its derivatives.